molecular formula C22H17FN4OS2 B4690605 N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea

N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea

Cat. No. B4690605
M. Wt: 436.5 g/mol
InChI Key: SKPZLKZHJHQZJJ-UHFFFAOYSA-N
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Description

“N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N’-phenylurea” is a compound that contains a thiadiazole ring . Thiadiazole derivatives have been studied extensively in medicinal chemistry due to their broad spectrum of biological activities . They have been found to inhibit the viability of certain cancer cells and exhibit high activity against certain bacteria .


Molecular Structure Analysis

The molecular structure of “N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N’-phenylurea” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N’-phenylurea” can be determined using various analytical techniques. For instance, its melting point, yield, and molecular weight can be determined .

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea 1 is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound 1 in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea 1. One potential direction is the development of new derivatives of this compound 1 with improved solubility and bioavailability. Another potential direction is the investigation of the potential therapeutic applications of this compound 1 in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential side effects.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea 1 has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

1-[5-[2-[(2-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS2/c23-18-12-6-4-8-15(18)14-29-19-13-7-5-11-17(19)20-26-27-22(30-20)25-21(28)24-16-9-2-1-3-10-16/h1-13H,14H2,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPZLKZHJHQZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea
Reactant of Route 2
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N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea
Reactant of Route 5
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea
Reactant of Route 6
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea

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